[2-(2-Methoxyethoxy)ethoxy]ethene
Description
Properties
IUPAC Name |
1-(2-ethenoxyethoxy)-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6-7-10-5-4-8-2/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQIGVLDESBKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571915 | |
| Record name | [2-(2-Methoxyethoxy)ethoxy]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4413-28-9 | |
| Record name | [2-(2-Methoxyethoxy)ethoxy]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Ether Chain Construction
The polyether backbone is synthesized sequentially by reacting methoxyethanol with ethylene oxide under basic conditions. For example, methoxyethanol reacts with ethylene oxide in the presence of sodium hydroxide to form 2-(2-methoxyethoxy)ethanol. Repeating this step with additional ethylene oxide units extends the chain to the desired length.
Introduction of the Ethenyl Group
The terminal hydroxyl group of the polyether alcohol is converted to a leaving group (e.g., tosylate or bromide) and subjected to elimination. For instance, treating 2-[2-(2-methoxyethoxy)ethoxy]ethanol with thionyl chloride yields the corresponding chloride, which undergoes base-induced elimination (e.g., with potassium tert-butoxide) to form the ethenyl group.
Key Reaction Conditions
- Temperature: 80–100°C
- Catalyst: NaOH or KOH
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Yield: 60–75%.
Acid-Catalyzed Dehydration of Polyether Alcohols
Dehydration of polyether alcohols offers a direct route to vinyl ethers. This method leverages acid catalysts to eliminate water from vicinal diols or terminal alcohols.
Mechanism and Procedure
The terminal alcohol 2-[2-(2-methoxyethoxy)ethoxy]ethanol is heated with concentrated sulfuric acid or phosphoric acid, promoting dehydration to form the ethenyl group. The reaction proceeds via a carbocation intermediate, with the acid facilitating protonation and subsequent elimination.
Optimization Insights
- Acid Concentration: 85–95% H2SO4
- Temperature: 120–140°C
- Yield: 50–65%
- Byproducts: Dimerization or polymerization of the ethenyl group may occur, necessitating careful temperature control.
Nucleophilic Substitution Followed by Elimination
This two-step strategy involves converting the terminal hydroxyl group of the polyether alcohol into a leaving group, followed by base-mediated elimination.
Tosylation and Elimination
- Tosylation : Reacting 2-[2-(2-methoxyethoxy)ethoxy]ethanol with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate derivative.
- Elimination : Treating the tosylate with a strong base (e.g., NaH or KOtBu) in THF induces β-elimination, yielding the ethenyl ether.
Advantages
- Higher regioselectivity compared to acid-catalyzed methods.
- Reduced risk of polymerization.
- Yield: 70–80%.
Comparative Analysis of Synthetic Methods
The choice of method depends on factors such as scalability, yield, and purity requirements.
Table 1: Comparison of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Williamson + Elimination | Alkoxide, 80–100°C | 60–75 | 85–90 | Multi-step synthesis |
| Acid-Catalyzed Dehydration | H2SO4, 120–140°C | 50–65 | 75–80 | Byproduct formation |
| Tosylation + Elimination | TsCl, KOtBu, THF, 25–40°C | 70–80 | 90–95 | Cost of reagents |
Case Studies and Industrial Applications
Pharmaceutical Intermediate Production
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methoxyethoxy)ethoxy]ethene can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: This compound can be reduced to form corresponding alcohols or ethers.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including and .
Major Products Formed:
Oxidation: Formation of , , or .
Reduction: Formation of or .
Substitution: Formation of .
Scientific Research Applications
Chemistry: [2-(2-Methoxyethoxy)ethoxy]ethene is used as a monomer in the synthesis of polymers and copolymers . It is also employed in the preparation of functionalized materials for various applications.
Biology: In biological research, this compound is used as a cross-linking agent for the modification of biomolecules. It is also utilized in the synthesis of biocompatible materials for medical applications.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers . It is also investigated for its role in the development of therapeutic agents .
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals. It is also employed in the formulation of coatings , adhesives , and sealants .
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]ethene involves its ability to undergo polymerization reactions. The vinyl group in the molecule acts as a reactive site, allowing it to form polymers with specific properties. The compound can also interact with biological molecules through cross-linking reactions, leading to the formation of biocompatible materials .
Comparison with Similar Compounds
Vinyl Ethers with Varying Ethoxy Chain Lengths
Vinyl ethers are a class of compounds where an ether group is attached to a vinyl moiety. Variations in ethoxy chain length significantly influence their physicochemical properties and applications.
Key Findings :
Derivatives with Different Functional Groups
Modifications to the functional group alter reactivity and applications.
Key Findings :
Ethoxy-Containing Alcohols
Alcohols with ethoxy chains share structural similarities but differ in reactivity.
Key Findings :
Longer-Chain Polyethers
Polyethers with extended ethoxy chains exhibit distinct thermal and solubility properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
